molecular formula C9H5BrF3NO B14013940 6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one CAS No. 1211530-82-3

6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one

Cat. No.: B14013940
CAS No.: 1211530-82-3
M. Wt: 280.04 g/mol
InChI Key: WZWKSYZOAXSNOU-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on a 1,3-dihydroindol-2-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable indole precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating reagents like trifluoromethyl iodide (CF3I) under controlled temperature and solvent conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a phenylboronic acid would produce a phenyl-substituted indole.

Scientific Research Applications

6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Its unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-(difluoromethyl)quinoline
  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

Uniqueness

6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one is unique due to the combination of the bromine and trifluoromethyl groups on the indole scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

1211530-82-3

Molecular Formula

C9H5BrF3NO

Molecular Weight

280.04 g/mol

IUPAC Name

6-bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H5BrF3NO/c10-4-1-6(9(11,12)13)5-3-8(15)14-7(5)2-4/h1-2H,3H2,(H,14,15)

InChI Key

WZWKSYZOAXSNOU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2NC1=O)Br)C(F)(F)F

Origin of Product

United States

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